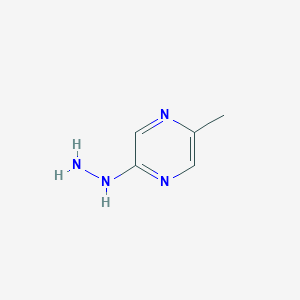

2-Hydrazino-5-methylpyrazine

描述

属性

IUPAC Name |

(5-methylpyrazin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4/c1-4-2-8-5(9-6)3-7-4/h2-3H,6H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKQUFARIFDGGNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=N1)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10609548 | |

| Record name | 2-Hydrazinyl-5-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

165124-42-5 | |

| Record name | 2-Hydrazinyl-5-methylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10609548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: 2-Hydrazino-5-methylpyrazine can be synthesized through several methods. One common approach involves the reaction of pyridine with hydrazine in a molar ratio of 1:1. This mixture is heated to a temperature range of 60-80°C and allowed to react for several hours. After the reaction is complete, the mixture is cooled and crystallized to obtain the target product .

Industrial Production Methods: In industrial settings, the synthesis of pyrazine derivatives often involves catalytic systems. For example, pyrazine compounds can be synthesized by the reaction of diamines with diols in a vapor phase reaction in the presence of granular alumina . Other catalytic systems such as copper-chromium, copper-zinc-chromium, and zinc-phosphoric acid-manganese have also been used for the preparation of pyrazine derivatives .

化学反应分析

Types of Reactions: 2-Hydrazino-5-methylpyrazine undergoes various types of chemical reactions, including:

Coupling Reactions: The hydrazino group can act as a nucleophile, participating in coupling reactions to form new carbon-nitrogen bonds.

Condensation Reactions: It can also undergo condensation reactions, where it reacts with carbonyl compounds to form hydrazones.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve halogenating agents or other electrophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield pyrazine derivatives with various functional groups attached to the ring .

科学研究应用

Synthesis of 2-Hydrazino-5-methylpyrazine

The synthesis of this compound typically involves the reaction of 5-methylpyrazine with hydrazine derivatives. A common method includes treating 5-methylpyrazine with hydrazine hydrate, leading to the formation of hydrazino derivatives which can be further modified for enhanced biological activity .

Biological Activities

This compound and its derivatives have been investigated for a range of biological activities:

- Antimicrobial Activity : Studies have shown that hydrazone derivatives synthesized from 5-methylpyrazine exhibit significant antibacterial and antifungal properties. For instance, certain derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 0.25 μg/mL against Candida species, indicating strong antifungal potential .

- Antioxidant Properties : The compound has been evaluated for its antioxidant activity. Research indicates that some derivatives possess notable antioxidant capabilities, which are crucial for preventing oxidative stress-related diseases .

- Urease Inhibition : Urease inhibitors are valuable in treating conditions like kidney stones and urinary infections. Some synthesized hydrazones from 5-methylpyrazine exhibited urease inhibition rates up to 70.2% with an IC50 value of 232.6 µM, demonstrating their potential therapeutic applications .

Pharmaceutical Applications

The pharmaceutical applications of this compound primarily revolve around its biological activities:

Case Study 1: Antimicrobial Evaluation

A study synthesized several hydrazone derivatives from 5-methylpyrazine and tested their antimicrobial efficacy against clinical isolates of bacteria and fungi. The results highlighted that certain compounds exhibited potent antimicrobial activity, suggesting their potential use in developing new antibiotics .

Case Study 2: Urease Inhibition

Research focused on the urease inhibition properties of hydrazone derivatives derived from 5-methylpyrazine showed promising results. The most active compound demonstrated a significant inhibition percentage, indicating that these derivatives could serve as lead compounds for drug development targeting urease-related conditions .

作用机制

The mechanism of action of 2-Hydrazino-5-methylpyrazine involves its interaction with biological targets, leading to various therapeutic effects. For instance, some derivatives of this compound have been found to exhibit antihypertensive activity by interacting with specific receptors in the cardiovascular system. The hydrazino group allows the compound to form stable complexes with metal ions, which can be crucial in its biological activity.

相似化合物的比较

A. Substituent Effects on Bioactivity

- Hydrazino Group: The presence of -NH-NH₂ in this compound correlates with antimycobacterial activity, as seen in its structural analog pyrazinamide . This group facilitates hydrogen bonding with microbial enzyme targets .

- Carboxamide vs.

- Arylazo Derivatives: 2-Amino-5-arylazonicotinate derivatives exhibit potent antibacterial and antifungal activities, attributed to the electron-withdrawing azo group enhancing membrane penetration .

B. Physicochemical Properties

- Hydrophobicity : Alkyl substituents (e.g., ethyl in 2-ethyl-5-methylpyrazine) increase lipophilicity, favoring applications in flavor chemistry .

- Electron-Donating Groups : Methoxy and hydroxy groups (e.g., in 2-methoxy-5-isopropylpyrazine) reduce reactivity but improve stability, making them suitable for food additives .

生物活性

2-Hydrazino-5-methylpyrazine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, presenting detailed findings from various studies, including data tables and case studies.

This compound is a derivative of hydrazine and pyrazine, characterized by the presence of a hydrazino group that can act as a nucleophile. This property enables it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions. The compound's ability to form stable complexes with metal ions is crucial for its biological activity, allowing it to interact effectively with various biological targets.

Mechanism of Action:

- Nucleophilic Activity: The hydrazino group can form covalent bonds with electrophilic centers in target molecules, leading to the formation of new chemical entities.

- Metal Ion Interaction: The ability to bind metal ions enhances its biological efficacy, particularly in therapeutic applications targeting specific enzymes or receptors.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A study utilized the paper disc diffusion method to evaluate its antibacterial activity against both Gram-positive and Gram-negative bacteria. The results indicated notable inhibition zones, suggesting effective antibacterial action.

Table 1: Antibacterial Activity of this compound

| Bacteria | Inhibition Zone (mm) | Control (Streptomycin) |

|---|---|---|

| Escherichia coli | 15 | 22 |

| Staphylococcus aureus | 18 | 25 |

The compound was found to be particularly effective against Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been studied for its anticancer properties. Research involving various cancer cell lines showed that derivatives of this compound could inhibit cell proliferation and induce apoptosis.

Case Study: Anticancer Efficacy

A study investigated the effects of this compound on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The results showed:

- MCF-7 Cells: A dose-dependent decrease in cell viability was observed with IC50 values around 20 µM.

- HeLa Cells: Similar trends were noted, with IC50 values approximately at 25 µM.

These findings suggest that the compound may serve as a lead structure for developing novel anticancer agents .

Research Applications

The versatility of this compound extends beyond basic research into practical applications:

- Medicinal Chemistry: It is explored for developing new pharmaceuticals targeting specific diseases.

- Agriculture: Its potential use as an agrochemical for pest control is under investigation due to its biological activity.

- Industrial Applications: The compound serves as an intermediate in the synthesis of dyes and other industrial chemicals.

常见问题

What are the optimized synthetic routes for 2-Hydrazino-5-methylpyrazine, and how can reaction conditions be tailored to improve yield?

A common method involves refluxing substituted hydrazines with ketones or aldehydes in ethanol or acetic acid. For instance, hydrazine derivatives react with carbonyl compounds under acidic conditions to form pyrazine cores via cyclocondensation . Optimization strategies include:

- Temperature control : Prolonged reflux (6–8 hours) ensures complete reaction .

- Solvent choice : Ethanol or acetic acid enhances solubility and minimizes side reactions .

- Catalysts : Acidic conditions (e.g., HCl or AcOH) accelerate hydrazone formation .

Yield improvements are achieved by monitoring reaction progress via TLC and recrystallizing products from ethanol .

How can spectroscopic and computational methods validate the structure and purity of this compound derivatives?

- NMR spectroscopy : and NMR identify hydrazine protons (~δ 4–5 ppm) and pyrazine carbons (~δ 150–160 ppm) .

- Mass spectrometry (MS) : High-resolution MS confirms molecular ion peaks and fragmentation patterns .

- DFT studies : Computational tools (e.g., Gaussian) predict vibrational spectra and electronic properties, cross-validated with experimental IR data .

- X-ray crystallography : SHELX software refines crystal structures, resolving bond lengths and angles .

What experimental designs are effective for assessing the antimycobacterial activity of this compound derivatives?

- In vitro assays : Minimum inhibitory concentration (MIC) tests against Mycobacterium tuberculosis H37Rv strain using microdilution methods .

- Structure-activity relationship (SAR) : Modify substituents (e.g., chloro, methoxy) on the pyrazine ring and compare bioactivity .

- Cytotoxicity screening : Use Vero cells to ensure selectivity over mammalian cells .

- Molecular docking : Simulate binding to mycobacterial targets (e.g., InhA enzyme) using AutoDock .

How does this compound participate in coordination chemistry, and what applications arise from its metal complexes?

The hydrazine group acts as a bidentate ligand, coordinating with transition metals (e.g., Cu, Ag) to form mixed-metal polymers . Methodologies include:

- Synthesis : React this compound with metal salts (e.g., CuCl) in aqueous or ethanol solutions .

- Characterization : Single-crystal XRD reveals zigzag Cu-Ag chains, while magnetic susceptibility measurements confirm paramagnetic behavior .

- Applications : These polymers exhibit potential as catalysts or porous materials for gas storage .

How should researchers address contradictory reports on the biological activity of this compound derivatives?

- Replicate conditions : Standardize assay protocols (e.g., inoculum size, incubation time) to minimize variability .

- Purity verification : Reanalyze compounds via HPLC to rule out impurities .

- Strain specificity : Test activity against multiple microbial strains to identify target selectivity .

- Dose-response curves : Confirm activity across a concentration gradient to validate potency .

What computational approaches predict the reactivity and stability of this compound in drug design?

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Molecular dynamics (MD) : Simulate solvation effects and ligand-protein binding stability .

- ADMET profiling : Use SwissADME or ADMETlab to estimate pharmacokinetic properties .

What best practices ensure safe handling and storage of this compound?

- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent oxidation .

- Handling : Use glove boxes for moisture-sensitive reactions and avoid contact with strong acids/bases .

- Decomposition monitoring : Regularly check for color changes (yellowing indicates degradation) .

How do intermolecular interactions influence the crystal packing of this compound derivatives?

- Hydrogen bonding : N–H···N and O–H···O interactions stabilize crystal lattices, as resolved via SHELX-refined XRD .

- π-π stacking : Pyrazine rings align face-to-face, enhancing thermal stability .

- Hirshfeld surface analysis : Quantify interaction contributions (e.g., van der Waals vs. hydrogen bonds) using CrystalExplorer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。